molecular formula C13H15N5O4S B3015055 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide CAS No. 2178771-39-4

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Cat. No.: B3015055
CAS No.: 2178771-39-4
M. Wt: 337.35
InChI Key: IAOQPOZJTTWGPJ-UHFFFAOYSA-N
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Description

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is a complex chemical compound with a unique molecular structure.

Preparation Methods

The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.

    Industry: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and material science

Mechanism of Action

The mechanism of action of 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide include:

    5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one: This compound shares a similar core structure but has different substituents, leading to variations in its reactivity and applications.

    4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile:

Properties

IUPAC Name

2-methoxy-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S/c1-22-12-3-2-10(6-11(12)13(14)19)23(20,21)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOQPOZJTTWGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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